Kinase Inhibition: As highlighted by the ALK inhibitors [], the fluoropyridine moiety could be crucial for interacting with the kinase active site. This suggests that the target compound might exhibit inhibitory activity against various kinases, making it a potential candidate for developing anticancer drugs.
Receptor Modulation: The successful development of [18F]Fluoropyridine–Candesartan [] as an AT1R-targeting PET tracer indicates the potential of the fluoropyridine scaffold for interacting with G protein-coupled receptors (GPCRs). Further investigations could explore the target compound's affinity for other GPCR subtypes, potentially leading to novel therapeutics for various neurological and cardiovascular diseases.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8